

An In-depth Technical Guide to the Synthesis of 2-Nitro-5-piperidinophenol

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Compound of Interest

Compound Name: 2-Nitro-5-piperidinophenol

Cat. No.: B128972

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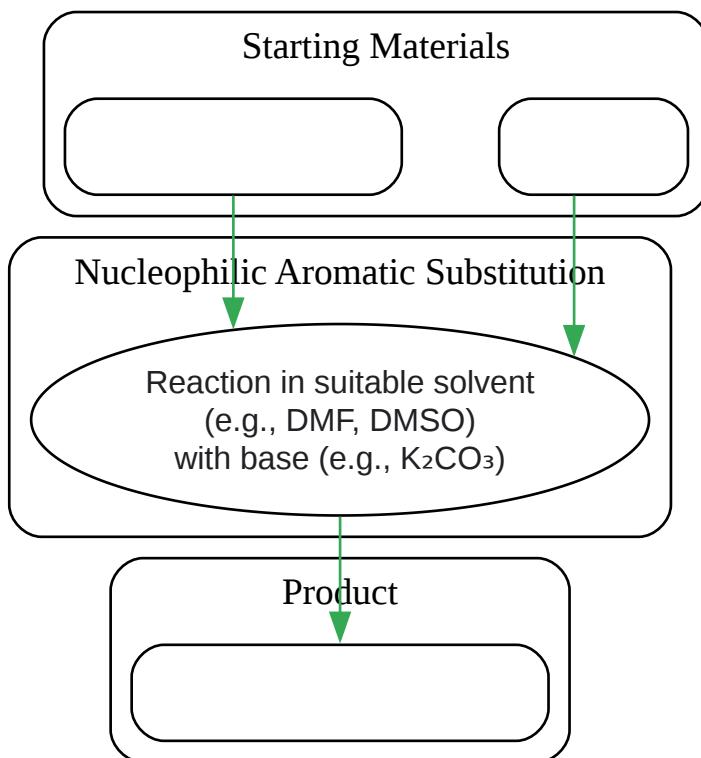
This technical guide provides a comprehensive overview of the synthesis of **2-Nitro-5-piperidinophenol**, a valuable chemical intermediate in various research and development applications. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic chemistry. This document details the synthetic pathway, experimental protocols, and relevant data to support the practical application of this synthesis in a laboratory setting.

Synthetic Pathway and Core Concepts

The synthesis of **2-Nitro-5-piperidinophenol** is predicated on the principles of nucleophilic aromatic substitution. In this reaction, a nucleophile—in this case, piperidine—displaces a leaving group on an aromatic ring. The reaction is significantly facilitated by the presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to the leaving group. This arrangement stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby lowering the activation energy of the reaction.

The most common and effective synthetic route involves the reaction of a 5-halo-2-nitrophenol with piperidine. The halogen atom (fluorine or chlorine) serves as the leaving group. Due to the higher electronegativity of fluorine, 5-fluoro-2-nitrophenol is generally a more reactive substrate compared to its chloro-analogue, often leading to higher yields and milder reaction conditions.

The overall synthetic transformation is depicted in the following workflow:



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Caption: Synthetic workflow for **2-Nitro-5-piperidinophenol**.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of **2-Nitro-5-piperidinophenol** from 5-fluoro-2-nitrophenol and piperidine.

Materials:

- 5-Fluoro-2-nitrophenol
- Piperidine
- Potassium carbonate (K₂CO₃), anhydrous
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)

- Hexane
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Filtration apparatus

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF, 5-10 mL per mmol of the limiting reagent).
- Addition of Nucleophile: To the stirring suspension, add piperidine (1.2 eq) dropwise at room temperature.
- Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
- Washing: Combine the organic layers and wash them sequentially with deionized water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **2-Nitro-5-piperidinophenol** as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reactants

Compound	Molecular Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)
5-Fluoro-2-nitrophenol	C ₆ H ₄ FNO ₃	157.10	Yellow solid	34-37
Piperidine	C ₅ H ₁₁ N	85.15	Colorless liquid	-9

Table 2: Properties and Characterization of **2-Nitro-5-piperidinophenol**

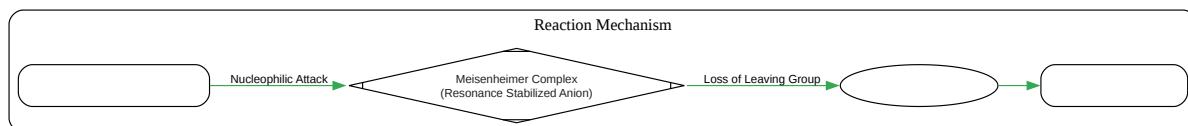
Property	Value
CAS Number	157831-75-9
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃
Molar Mass (g/mol)	222.24
Appearance	Yellow to orange solid
Purity	≥97%
Typical Yield	50-70%
Storage	2-8°C, sealed in dry conditions

Table 3: Spectroscopic Data of **2-Nitro-5-piperidinophenol** (Predicted)

Spectroscopic Technique	Expected Features
¹ H NMR	Aromatic protons (δ 6.0-8.0 ppm), Piperidine protons (δ 1.5-3.5 ppm), Phenolic proton (broad singlet, variable)
¹³ C NMR	Aromatic carbons (δ 110-160 ppm), Piperidine carbons (δ 20-50 ppm)
IR (cm ⁻¹)	O-H stretch (broad, ~3400), N-O stretch (asymmetric, ~1520), N-O stretch (symmetric, ~1340)
Mass Spectrometry (m/z)	[M+H] ⁺ ≈ 223.11

Visualization of the Reaction Mechanism

The nucleophilic aromatic substitution proceeds through a well-defined mechanism involving the formation of a Meisenheimer complex. The following diagram illustrates the key steps.



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Caption: Mechanism of Nucleophilic Aromatic Substitution.

This in-depth guide provides the essential information for the successful synthesis and characterization of **2-Nitro-5-piperidinophenol**. Researchers, scientists, and drug development professionals can utilize this information for their laboratory work and further investigations. It is imperative to follow all standard laboratory safety procedures when handling the chemicals and performing the reactions described herein.

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